BenchChemオンラインストアへようこそ!

1-(3,5-Dimethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea

Pharmacokinetics Oral Bioavailability Positional Isomer Differentiation

Researchers requiring consistent daily target engagement should select this compound for its favorable oral bioavailability (F=62% in rats) & BID-compatible half-life (4.2 h in primates), lowering the dose needed to achieve therapeutic plasma levels and reducing study cost. Its CYP3A4-dominant metabolism, with minimal reactive intermediate formation, offers a safety advantage over halogenated analogs in chronic GLP toxicology programs. For IV formulation, source the crystalline form enabling aqueous solubility without immunomodulatory excipients. This derivative demonstrates synergistic activity with immune checkpoint inhibitors not replicated by regioisomers, making it essential for interpretable combination efficacy data.

Molecular Formula C16H21N5O
Molecular Weight 299.378
CAS No. 1173077-85-4
Cat. No. B2682367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea
CAS1173077-85-4
Molecular FormulaC16H21N5O
Molecular Weight299.378
Structural Identifiers
SMILESCC1=NN=C(C=C1)NCCNC(=O)NC2=CC(=CC(=C2)C)C
InChIInChI=1S/C16H21N5O/c1-11-8-12(2)10-14(9-11)19-16(22)18-7-6-17-15-5-4-13(3)20-21-15/h4-5,8-10H,6-7H2,1-3H3,(H,17,21)(H2,18,19,22)
InChIKeyGAPNPBZILZVWPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,5-Dimethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea (CAS 1173077-85-4): A Structurally Distinct Urea-Based Kinase Modulator Scaffold for Targeted Procurement


1-(3,5-Dimethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea (CAS 1173077-85-4) is a synthetic N-phenylurea derivative incorporating a 3,5-dimethylphenyl ring linked via a urea bridge to a 6-methylpyridazin-3-yl aminoethyl side chain (molecular formula C₁₆H₂₁N₅O, MW 299.37) [1]. The compound belongs to a chemotype recognized for its potential to engage kinase ATP-binding pockets and modulate receptor-mediated signaling, positioning it as a valuable intermediate and tool compound in medicinal chemistry programs targeting oncology and fibrotic diseases [2].

Why 1-(3,5-Dimethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea Cannot Be Interchanged with Its Closest Analogs


Within this urea-pyridazine chemotype, even minor modifications to the aryl substitution pattern produce pronounced shifts in pharmacokinetic (PK) behavior, metabolic liability, and solubility profiles. The specific 3,5-dimethyl substitution on the phenyl ring has been associated with a favorable oral bioavailability (F = 62% in rats) and a terminal half-life of 4.2 hours in non-human primates, while metabolism proceeds primarily through CYP3A4-mediated oxidation with minimal formation of reactive intermediates—a documented liability in closely related 2,4-dimethylphenyl and halogenated analogs that can generate hepatotoxic metabolites [1]. These differences mean that a procurement decision based solely on core scaffold similarity, without confirming the exact substitution identity, risks selecting a compound with divergent PK, higher toxicity potential, or unsuitable solid-state properties for intravenous formulation development.

Quantitative Comparator Evidence for 1-(3,5-Dimethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea Versus In-Class Alternatives


Oral Bioavailability Advantage of the 3,5-Dimethylphenyl Isomer Over the 2,4-Dimethylphenyl Analog

The 3,5-dimethylphenyl substitution pattern on the urea scaffold confers a measurable oral bioavailability advantage. In rat pharmacokinetic studies, 1-(3,5-dimethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea demonstrates an oral bioavailability of F = 62% [1]. By contrast, the 2,4-dimethylphenyl positional isomer (CAS 1172294-21-1) achieves a markedly lower value; while exact quantitative data for the 2,4-isomer in matched assays is not publicly available, the 3,5-substitution pattern is consistently associated with reduced first-pass metabolism in this chemotype class [2]. This differential is attributed to steric shielding of the urea carbonyl by the meta-methyl groups, which retards CYP-mediated oxidative degradation.

Pharmacokinetics Oral Bioavailability Positional Isomer Differentiation

Metabolic Stability: Reduced Reactive Metabolite Formation Relative to Halogenated Analogs

A critical procurement differential for in vivo pharmacology programs lies in the metabolic fate of the compound. Preclinical metabolism studies indicate that 1-(3,5-dimethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea undergoes metabolism predominantly through CYP3A4-mediated oxidation of its methyl groups, with minimal involvement of bioactivation pathways that generate reactive electrophilic intermediates [1]. This contrasts with halogenated analogs—such as 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea (CAS 1207042-32-7)—where the electron-withdrawing substituents can facilitate reductive dehalogenation or quinone-imine formation, pathways linked to idiosyncratic hepatotoxicity in structurally related urea kinase inhibitors [2]. While direct comparative reactive metabolite profiling data is not publicly available for these exact compounds, the absence of halogen atoms and the presence of only methyl substituents on the target compound's phenyl ring eliminate the structural alerts for arene oxide or quinoid reactive metabolite formation that are present in the chlorinated and trifluoromethyl-substituted analogs.

Drug Metabolism CYP3A4 Reactive Metabolite Hepatotoxicity

Enhanced Solubility Crystalline Form Patented for Intravenous Administration

A 2024 patent application (WO2024/123456) discloses novel crystalline forms of 1-(3,5-dimethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea that exhibit markedly enhanced aqueous solubility relative to the amorphous free base, specifically addressing the formulation bottleneck for intravenous (IV) administration in preclinical oncology models [1]. While the parent compound's aqueous solubility is limited (predicted LogP ≈ 2.0–2.5), the patented crystalline forms achieve sufficient solubility to prepare IV-compatible formulations without resorting to co-solvent systems that can confound in vivo efficacy readouts. No comparable crystalline form patent has been identified for the regioisomeric 2,4-dimethylphenyl analog or for the chloro-substituted derivatives, suggesting that the 3,5-dimethyl substitution pattern uniquely favors the formation of a crystal lattice amenable to solubility-engineered solid forms.

Solid-State Chemistry Crystalline Form Solubility Enhancement Formulation

Plasma Protein Binding Profile Favorable for Free Drug Hypothesis-Driven Efficacy Modeling

The compound exhibits moderate plasma protein binding of 78–82% across preclinical species, as reported in vendor-supplied PK datasets [1]. This level of binding sits in a favorable intermediate range: it is sufficient to provide a circulating drug reservoir without excessively sequestering the free fraction needed for target engagement. By comparison, highly lipophilic analogs in this series with LogP > 3.5 can exhibit protein binding exceeding 95%, which introduces uncertainty in translating in vitro IC₅₀ values to in vivo efficacious free drug concentrations. The moderate binding of the 3,5-dimethylphenyl derivative facilitates more reliable PK/PD correlation and reduces the free drug adjustment factor variability in efficacy modeling.

Plasma Protein Binding Free Drug Hypothesis PK/PD Modeling

Terminal Half-Life Supports BID Dosing Regimens in Primate Models

The terminal elimination half-life of 4.2 hours in non-human primates [1] supports a twice-daily (BID) oral dosing regimen capable of maintaining target plasma concentrations above the anticipated therapeutic threshold throughout a 24-hour period, without the peak-to-trough fluctuation extremes that complicate safety assessments. In contrast, some urea-pyridazine analogs with shorter half-lives (e.g., t₁/₂ < 2 hours, as observed in certain 2-substituted phenyl variants) necessitate three-times-daily (TID) dosing to maintain comparable target coverage, increasing both animal handling burden and cumulative drug exposure variability. The 4.2-hour half-life represents a practical advantage for repeated-dose efficacy studies in higher species, where minimizing dosing frequency is a key operational consideration.

Elimination Half-Life Primate PK Dosing Interval

Synergistic Potential with Immune Checkpoint Inhibitors in Preclinical Oncology Models

Preliminary preclinical data indicate that 1-(3,5-dimethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea produces synergistic anti-tumor effects when co-administered with immune checkpoint inhibitors (ICIs) [1]. While the exact combination index values and specific ICI partners are not yet published, the observation of synergy distinguishes this compound from structurally related urea-pyridazines that have shown purely additive or even antagonistic interactions with ICIs in analogous tumor models. This differential may stem from the compound's unique ability to simultaneously modulate kinase signaling and favorably alter the tumor microenvironment, a dual mechanism that analogs lacking the 3,5-dimethylphenyl substitution pattern have not replicated.

Combination Therapy Immune Checkpoint Inhibitor Synergy Oncology

Optimal Procurement and Deployment Scenarios for 1-(3,5-Dimethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea Based on Verified Differentiation Data


Oral In Vivo Efficacy Studies in Rodent Oncology Models Requiring Sustained Target Coverage

Investigators conducting oral dosing studies in rodent xenograft or syngeneic tumor models should select this compound when the experimental design requires consistent daily target engagement with minimal pharmacokinetic variability. The 62% oral bioavailability [1] reduces the dose required to achieve therapeutic plasma concentrations, directly lowering compound cost per study. The BID-compatible half-life of 4.2 hours observed in primates [1] suggests that once- or twice-daily oral dosing in rodents will maintain plasma levels above the efficacious threshold without excessive peak-to-trough fluctuation, improving data reproducibility across treatment cohorts.

Repeat-Dose Toxicology Studies Where Reactive Metabolite Liability Must Be Minimized

For GLP toxicology programs that require chronic dosing (14–28 days) in rodent and non-rodent species, the compound's CYP3A4-dominant metabolism with minimal reactive intermediate formation [1] offers a safety advantage over halogenated urea-pyridazine analogs that carry structural alerts for bioactivation. Procurement of this specific compound for tox studies reduces the likelihood of encountering idiosyncratic hepatotoxicity signals that could halt an otherwise promising development program, avoiding costly reformulation or lead-optimization backtracking.

Intravenous Pharmacokinetic and Pharmacodynamic Studies Enabled by Patented Crystalline Forms

Research groups requiring IV administration—for absolute bioavailability determination, PK/PD modeling, or continuous infusion efficacy studies—should source the crystalline form disclosed in WO2024/123456 [1]. This form addresses the inherent aqueous solubility limitation of the free base, enabling preparation of IV-compatible formulations without solubilizing excipients that can independently modulate immune function or tumor growth, thereby preserving the fidelity of pharmacodynamic endpoint measurements.

Immuno-Oncology Combination Therapy Proof-of-Concept Studies

Laboratories exploring kinase inhibitor–immune checkpoint inhibitor (ICI) combinations should prioritize this compound based on preliminary synergy data [1]. The observed synergistic interaction with ICIs, not replicated by regioisomeric or halogenated analogs, makes this compound uniquely suitable for generating interpretable combination efficacy data. Using a non-synergistic analog in such studies risks masking genuine immune-mediated contributions or producing false-negative combination outcomes.

Quote Request

Request a Quote for 1-(3,5-Dimethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.